3-(5-Bromo-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-butyl 4-(5-bromo-2-formylphenoxy)butanoate” is C15H19BrO41. It has a molecular weight of 343.211.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 430.9±40.0 °C1. The predicted density is 1.318±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr)1.
Scientific Research Applications
Synthesis and Peptide Activity Studies
- Azetidine-2-carboxylic acid (Aze) analogs, including variants of the chemical , have been synthesized and studied for their potential in modifying peptide activity. These compounds, including amino acid-azetidine chimeras, serve as tools for examining how conformation influences peptide activity (Sajjadi & Lubell, 2008).
Organic Chemistry and Catalysis
- Research has been conducted on the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. This work highlights the potential of using diastereomerically pure borane complexes derived from similar chemical structures for improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).
Heterocyclic β-Amino Acids Synthesis
- The synthesis of heterocyclic β-amino acids, including derivatives of tert-butyl acrylate, has been explored. This includes the creation of β-amino-5-pyrimidinepropanoic ester, highlighting the chemical's utility in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Novel Cyclic Amino Acid Derivatives
- Studies have been conducted on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates. This research indicates the versatility of cyclic amino acid derivatives, which are structurally related to the chemical , in allowing further functionalization due to a suitably protected carbonyl function (Mangelinckx et al., 2005).
Synthesis of New Chemical Entities
- Research on the synthesis of new chemical entities, including derivatives of tert-butyl esters similar to the compound , has been carried out. This includes the exploration of their potential cytotoxic activity and structure-activity relationships in medicinal chemistry (Potoročina et al., 2009).
Solid-Phase Synthesis Applications
- The development of "safety catch" linkers for esters on polystyrene resin, which can be related to the tert-butyl group in the compound of interest, has been investigated. This research is significant for improving the efficiency and selectivity in solid-phase synthesis applications (Beech et al., 2001).
properties
IUPAC Name |
tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,9,12H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNBSYWXFSGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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